1-Butanamine, N-(2-thienylmethylene)-

Description

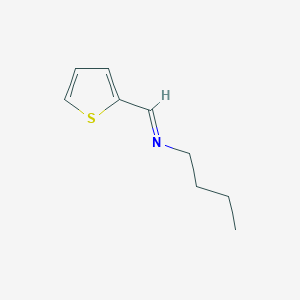

1-Butanamine, N-(2-thienylmethylene)- is a Schiff base synthesized via the condensation of 1-butanamine (n-butylamine) and 2-thiophenecarboxaldehyde. Its structure features a thienyl group (a five-membered aromatic ring with sulfur) and a butylamine-derived imine (C=N) group.

Properties

CAS No. |

54433-73-7 |

|---|---|

Molecular Formula |

C9H13NS |

Molecular Weight |

167.27 g/mol |

IUPAC Name |

N-butyl-1-thiophen-2-ylmethanimine |

InChI |

InChI=1S/C9H13NS/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7-8H,2-3,6H2,1H3 |

InChI Key |

CAUZOVGNAVRJQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=CC1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, N-(2-thienylmethylene)- typically involves the reaction of butanamine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond between the amine and the aldehyde.

Industrial Production Methods

While specific industrial production methods for 1-Butanamine, N-(2-thienylmethylene)- are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, N-(2-thienylmethylene)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.

Major Products

Oxidation: The major products are typically oxides or hydroxyl derivatives.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used but generally result in the replacement of the thienylmethylene group.

Scientific Research Applications

1-Butanamine, N-(2-thienylmethylene)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amine group.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanamine, N-(2-thienylmethylene)- involves its interaction with molecular targets through its amine group. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The thienylmethylene group can participate in π-π interactions with aromatic systems, enhancing its binding affinity to certain biological targets.

Comparison with Similar Compounds

N-(2-Thienylmethylene)methanamine (TNAM)

- Structure : Derived from methylamine and 2-thiophenecarboxaldehyde .

- Coordination Chemistry: Forms octahedral complexes with Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), with the thienyl sulfur and imine nitrogen acting as donor atoms. Magnetic and spectral data indicate high-spin configurations for Fe(II) (μ = 5.12 BM) and Co(II) (μ = 4.92 BM) complexes .

- The longer alkyl chain may enhance solubility in non-polar solvents.

(2-(1H-Indol-3-yl)-N-(2-Thienylmethylene)ethanamine

- Structure : Ethylamine backbone with an indole substituent .

- Synthesis : Achieved 70% yield via optimized conditions, compared to 24% yield for traditional methods .

- Comparison : The butylamine derivative may require modified reaction conditions (e.g., extended reflux time) due to the longer alkyl chain. The absence of an indole group could reduce π-π stacking interactions, affecting crystallinity.

N-(2-Thienylmethylene)naphthalen-1-amine

1-Butanamine, 3-methyl-N-(2-phenylethylidene)-

- Structure : Phenyl group instead of thienyl and a branched alkyl chain .

- Physical Properties : Calculated boiling point = 599.76 K; critical temperature = 816.94 K .

- Comparison : The thienyl group may lower the boiling point compared to phenyl due to reduced aromatic stacking. The sulfur atom could enhance metal-binding affinity relative to phenyl.

Key Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.